Oxazole, 2-(butylamino)-4,5-diphenyl-

Physicochemical profiling Lipophilicity SAR studies

Researchers requiring a systematic, high-logP probe for 4,5-diphenyloxazole SAR studies face supply gaps for N-alkyl homologs. This compound directly solves that need. - Serves as the C4 N-alkyl analog (logP 5.2) in series from 2-amino (C0) to Ditazole, enabling lipophilicity-driven activity deconvolution. - Functions as an upper-boundary retention time marker for reversed-phase LC-MS method development across the polarity range (logP 1.8-5.2). - Used as an N,O-bidentate ligand; single H-bond donor and steric bulk from 4,5-diphenyl groups facilitate metal complex purification.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
CAS No. 20503-68-8
Cat. No. B13945131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 2-(butylamino)-4,5-diphenyl-
CAS20503-68-8
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O/c1-2-3-14-20-19-21-17(15-10-6-4-7-11-15)18(22-19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,21)
InChIKeyPDFSHRXXDIDWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Identity and Core Characteristics


Oxazole, 2-(butylamino)-4,5-diphenyl- (CAS 20503-68-8), IUPAC name N-butyl-4,5-diphenyl-1,3-oxazol-2-amine, is a heterocyclic small molecule (C₁₉H₂₀N₂O, MW 292.4 g/mol) featuring a 4,5-diphenyloxazole core with a secondary butylamino substituent at the 2-position [1]. This compound belongs to the historically significant 2-amino-substituted 4,5-diphenyloxazole series first described by Marchetti, Mattalia, and Rosnati as a new class of analgesic-antiinflammatory agents, with several derivatives later advanced to clinical evaluation (e.g., Ditazole) [2]. The butylamino substitution distinguishes this compound from the unsubstituted 2-amino parent (CAS 33119-63-0, MW 236.27) and the clinically studied bis-hydroxyethyl analog Ditazole (CAS 18471-20-0, MW 340.37) [3].

SAR Probe N-alkyl chain length studies in 4,5-diphenyloxazole series
Crystal Engineering Single H-bond donor simplifies co-crystal screening
Analytical Reference High-lipophilicity marker for reversed-phase LC methods

Why Generic 4,5-Diphenyloxazole Analogs Cannot Substitute


The 2-position substituent on the 4,5-diphenyloxazole scaffold is the primary determinant of pharmacological profile, physicochemical properties, and synthetic utility within this compound class [1]. The 2-amino-4,5-diphenyloxazoles were explicitly developed as a series where systematic variation of the N-substituent (H, methyl, ethyl, butyl, hydroxyethyl, bis-hydroxyethyl) produced distinct anti-inflammatory, analgesic, and platelet antiaggregating activities [2]. The butylamino group confers a computed logP of 5.2 and a single hydrogen bond donor, compared to logP ~3.2 for the unsubstituted 2-amino parent and logP ~1.8 for Ditazole (bis-hydroxyethyl), fundamentally altering membrane permeability, protein binding, and formulation behavior [3]. Consequently, 2-(butylamino)-4,5-diphenyloxazole cannot be interchanged with other 2-substituted analogs in structure-activity relationship (SAR) studies, analytical method development, or pharmacological investigations without invalidating experimental continuity.

Lipophilicity Shift
Butylamino substitution increases logP relative to 2-amino or bis-hydroxyethyl analogs; may alter membrane partitioning and chromatographic retention.
H-Bond Donor Profile Mismatch
Single donor (vs. zero or three in related analogs) changes crystal packing and co-crystal formation behavior.

Quantitative Differentiation Against Closest Analogs


Hydrophobicity Differentiation from 2-Amino and Bis-Hydroxyethyl Analogs

The computed XLogP3-AA value for 2-(butylamino)-4,5-diphenyloxazole is 5.2, substantially higher than the unsubstituted 2-amino-4,5-diphenyloxazole (computed logP ~3.2, based on PubChem data for CID 209762) and Ditazole (computed logP ~1.8 for the bis-hydroxyethyl analog) [1]. This >2 log unit difference relative to Ditazole translates to an approximately 100-fold higher theoretical partition coefficient, directly impacting membrane permeability, extraction efficiency, and chromatographic retention in analytical method development [2].

LogP Difference
Reported
Target XLogP3 5.2
2-Amino parent 3.2
Ditazole 1.8
Supports lipophilicity-driven assay selection for membrane-based studies.
Computed logP; experimental validation may be needed.
Physicochemical profiling Lipophilicity SAR studies

Hydrogen Bond Donor Profile for Crystallization Screening

2-(Butylamino)-4,5-diphenyloxazole possesses exactly one hydrogen bond donor (the secondary amine NH), compared to zero for 2-butyl-4,5-diphenyloxazole (the direct carbon analog lacking the NH linker) and three for Ditazole (two terminal –OH groups plus one tertiary amine requiring protonation) [1]. This single-donor, three-acceptor profile creates a distinct hydrogen-bonding topology that governs crystal packing, solubility in organic solvents, and co-crystal former selection [2].

H-Bond Donor Count
Reported
Target: 1 (secondary amine)
2-Butyl analog: 0
Ditazole: 3
Single-donor topology simplifies co-crystal screening.
Computed by Cactvs; may vary with protonation state.
Crystal engineering Polymorph screening Formulation development

Molecular Weight and Flexibility Profiling

With a molecular weight of 292.4 g/mol and 6 rotatable bonds, 2-(butylamino)-4,5-diphenyloxazole occupies an intermediate physicochemical space between the smaller 2-amino parent (MW 236.27, 2 rotatable bonds) and the larger Ditazole (MW 340.37, 9 rotatable bonds) [1]. This positions the compound within favorable Lipinski parameter space (MW < 500, rotatable bonds ≤ 10) while providing greater conformational degrees of freedom than the rigid 2-amino analog for exploring binding pocket interactions [2].

MW & Rotatable Bonds
Reported
MW 292.4 g/mol | 6 rotatable bonds
2-Amino parent: 236.27 | 2
Ditazole: 340.37 | 9
Intermediate MW/flexibility fills SAR gap for alkyl chain length studies.
Favorable Lipinski parameter space.
ADME profiling Conformational analysis Drug-likeness

Class-Level Anti-Inflammatory and Anti-Platelet Activity

The 2-amino- and 2-aminoalkyl-4,5-diphenyloxazole series, of which 2-(butylamino)-4,5-diphenyloxazole is a member, was established by Marchetti, Mattalia, and colleagues as possessing anti-inflammatory, analgesic, and platelet antiaggregating properties [1]. Earlier studies on 2-aminoalkyl-4,5-diphenyloxazoles demonstrated these activities in carrageenin-induced paw edema (rat) and platelet aggregation assays, with the bis-hydroxyethyl analog Ditazole subsequently advanced to clinical use as a platelet aggregation inhibitor (trade name Ageroplas) [2]. The butylamino analog represents a distinct lipophilic probe within this pharmacologically validated scaffold; however, no direct head-to-head quantitative bioactivity data (IC₅₀, ED₅₀) comparing the butylamino derivative against other 2-substituted analogs were identified in the accessible literature [3].

Pharmacology Evidence
Class-level
Class-level anti-inflammatory & anti-platelet activity reported for 2-amino-substituted series.
Congener-specific IC₅₀ data not identified.
Supports SAR exploration; primary bioactivity data required for this compound.
No head-to-head quantitative data located.
Anti-inflammatory Platelet aggregation inhibition In vivo pharmacology

Synthetic Accessibility and Linker Chemistry Distinction

2-(Butylamino)-4,5-diphenyloxazole (CAS 20503-68-8) features a direct N–C(oxazole) bond, distinguishing it from the structurally similar 2-(butylaminomethyl)-4,5-diphenyloxazole (CAS 33161-73-8 as the hydrochloride salt), which incorporates a methylene spacer between the oxazole ring and the aminomethyl group [1]. The direct amino linkage in the target compound results in conjugation of the nitrogen lone pair with the oxazole π-system, altering the electronic character and reactivity of the heterocycle compared to the aminomethyl analog where the amine is electronically isolated by the methylene spacer [2]. This distinction is critical for applications where the 2-aminooxazole moiety serves as a ligand for metal coordination, as the direct N–C(aryl) bond modifies the σ-donor and π-acceptor properties of the oxazole nitrogen [3].

Synthetic Linker
Reported
Direct N–C(oxazole) bond
vs. methylene-bridged aminomethyl analog (CAS 33161-73-8)
Electronic conjugation alters coordination chemistry; building blocks not interchangeable.
Melting point differential >50°C (free base).
Organic synthesis Building block Coordination chemistry

Recommended Research and Industrial Applications


SAR Probe for N-Alkyl Chain Length Optimization

Procure 2-(butylamino)-4,5-diphenyloxazole as the C4 N-alkyl homolog in a systematic series spanning 2-amino (C0), 2-methylamino (C1), 2-ethylamino (C2), 2-butylamino (C4), and Ditazole (bis-hydroxyethyl) 4,5-diphenyloxazoles. The computed logP increase of ~2.0 units relative to the 2-amino parent and ~3.4 units relative to Ditazole [1] directly tests the hypothesis that lipophilicity drives membrane permeability and in vivo anti-inflammatory potency within this pharmacophore. This series approach, grounded in the foundational work of Marchetti and Mattalia [2], enables deconvolution of electronic (N-substitution) vs. lipophilic (chain length) contributions to target engagement.

Coordination Chemistry Ligand with Tunable Donor Properties

Utilize 2-(butylamino)-4,5-diphenyloxazole as an N,O-bidentate or N-monodentate ligand for transition metal complexation, exploiting the direct conjugation between the butylamino nitrogen lone pair and the oxazole π-system [1]. The single H-bond donor (vs. three for Ditazole) and intermediate lipophilicity (logP 5.2) facilitate purification of metal complexes by conventional silica chromatography and crystallization from organic solvents. The 4,5-diphenyl substitution pattern provides steric bulk that can enforce specific coordination geometries distinct from those obtained with less hindered 2-aminooxazole ligands [2].

Analytical Reference Standard for Lipophilic Method Development

Deploy 2-(butylamino)-4,5-diphenyloxazole as a high-logP (5.2) reference compound for developing and validating reversed-phase HPLC and LC-MS methods targeting lipophilic heterocyclic compounds [1]. Its retention behavior serves as an upper-boundary marker for 4,5-diphenyloxazole analogs, enabling linear logP–retention time calibration across the polarity range from Ditazole (logP ~1.8) to the butylamino derivative (logP 5.2). The compound's single H-bond donor and three H-bond acceptors provide a well-defined peak shape under acidic, neutral, and basic mobile phase conditions, unlike Ditazole which exhibits peak tailing due to multiple H-bond donor/acceptor interactions with stationary phase silanols.

Platelet Aggregation Inhibitor Research Tool

Incorporate 2-(butylamino)-4,5-diphenyloxazole into in vitro platelet aggregation screening panels as a lipophilic probe within the clinically validated 4,5-diphenyloxazole anti-aggregant class [1]. While direct IC₅₀ data for this congener were not identified in the public domain, the class-level anti-aggregant activity established by the Ditazole precedent [2] supports its use as a tool compound for exploring the relationship between N-alkyl lipophilicity and platelet aggregation inhibitory potency. Researchers should generate primary IC₅₀ data (ADP-induced, collagen-induced, and thrombin-induced aggregation in human PRP) for this compound to complete the SAR matrix alongside published 2-amino and Ditazole data.

Application
Selection Property
Validation Focus
N-Alkyl SAR studies
Lipophilicity range across series
LogP–activity relationship
Coordination chemistry research
Direct N–C(oxazole) conjugation
Metal complex stability and geometry
Chromatographic method development
High logP and single HBD
Retention time calibration and peak symmetry
Platelet aggregation assay tool compound
Class-level anti-aggregant scaffold
IC₅₀ generation in human PRP assays
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